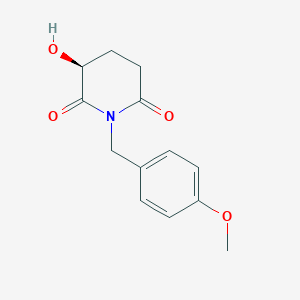

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a chiral compound with a piperidine-2,6-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate piperidine derivative and 4-methoxybenzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired enantiomerically pure compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Thalidomide: A well-known compound with a similar piperidine-2,6-dione core structure.

Lenalidomide: Another derivative with significant biological activity.

Pomalidomide: A related compound with therapeutic applications

Uniqueness

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties compared to other similar compounds .

Biological Activity

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This compound features a unique structure that includes a hydroxyl group and a methoxybenzyl substituent, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅NO₄

- Molecular Weight : 249.26 g/mol

- CAS Number : 2357109-89-6

The compound contains two carbonyl groups at positions 2 and 6 of the piperidine ring, a hydroxyl group at position 3, and a methoxy group at position 1. These functional groups play crucial roles in its biological activity by enabling various chemical interactions, such as hydrogen bonding and nucleophilic attacks.

Research indicates that this compound acts primarily through the degradation of IKAROS Family Zinc Finger 2 (IKZF2) proteins. IKZF2 is implicated in various hematological malignancies, and its reduction can enhance immune responses against tumors. Experimental data show that treatment with this compound leads to a significant decrease in IKZF2 levels in cell models, suggesting its utility in cancer therapies aimed at modulating immune activity .

Cancer Therapy

- IKZF2 Degradation : In vitro studies demonstrated that this compound effectively reduces IKZF2 protein levels, which may enhance the efficacy of immune checkpoint inhibitors in treating cancers like leukemia and lymphoma.

- Cytotoxicity Assays : Comparative studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against specific tumor types. For instance, it has been found to outperform traditional chemotherapeutic agents in certain assays .

- Apoptosis Induction : The compound also induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction, further supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group, methoxybenzyl substituent | IKZF2 degradation; anticancer potential |

| Piperidine-2,6-dione | Core piperidine structure | Limited biological activity |

| N-benzylpiperidine derivatives | Benzyl group instead of methoxybenzyl | Varies widely; some exhibit neuroactivity |

| Piperidone analogs | Carbonyl groups present | Varies; some exhibit neuroactivity |

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : Initial cyclization reactions to form the piperidine core.

- Introduction of Functional Groups : Sequential reactions to introduce hydroxyl and methoxy groups.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

These synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic applications.

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

(3S)-3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |

InChI |

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3/t11-/m0/s1 |

InChI Key |

AXLZMTUJQWSFSF-NSHDSACASA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C(=O)CC[C@@H](C2=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.